molecular formula C22H21FN2O3S B14978192 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide

Cat. No.: B14978192
M. Wt: 412.5 g/mol
InChI Key: FWHJIOWJQIFHMM-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide is a substituted pyrrole derivative characterized by a complex array of functional groups:

  • 4,5-Dimethylpyrrole core: Enhances steric bulk and influences electronic properties.
  • 3-Phenylsulfonyl substituent: A strong electron-withdrawing group that may affect reactivity and intermolecular interactions.
  • 3-Fluorobenzamide side chain: The fluorine atom likely modulates lipophilicity and electronic effects.

Crystallographic analysis of similar compounds typically employs SHELX software (e.g., SHELXL for refinement ), ensuring precise determination of bond lengths, angles, and packing motifs.

Properties

Molecular Formula

C22H21FN2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-fluorobenzamide

InChI

InChI=1S/C22H21FN2O3S/c1-4-13-25-16(3)15(2)20(29(27,28)19-11-6-5-7-12-19)21(25)24-22(26)17-9-8-10-18(23)14-17/h4-12,14H,1,13H2,2-3H3,(H,24,26)

InChI Key

FWHJIOWJQIFHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride in the presence of a base.

    Fluorobenzamide Formation: The final step involves the coupling of the substituted pyrrole with 3-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrroles.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and fluorobenzamide groups on biological activity.

    Chemical Biology: It can serve as a probe to investigate the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to oxidation.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity for its target. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

A. Pyrrole Derivatives with Sulfonyl Groups

  • Compound A : N-[3-(Tosyl)-4-methylpyrrol-2-yl]benzamide
    • Replaces phenylsulfonyl with tosyl (p-toluenesulfonyl).
    • Increased steric hindrance from the methyl group in tosyl may reduce solubility in polar solvents compared to the phenylsulfonyl analog .
  • Compound B : N-[3-(Phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide
    • Lacks 4,5-dimethyl and 3-fluoro groups.
    • Lower molecular weight (MW = 398.4 g/mol vs. target compound’s estimated MW ≈ 456.5 g/mol) likely improves solubility but reduces thermal stability.

B. Fluorinated Analogs

  • Compound C : N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-fluorobenzamide
    • Fluorine at the para position on benzamide may alter dipole moments and crystal packing compared to the meta-fluoro configuration in the target compound .
Crystallographic and Computational Insights
  • Crystal Packing : The phenylsulfonyl group in the target compound likely engages in C–H···O interactions, as seen in sulfonylated pyrroles refined via SHELXL .
  • Bond Parameters: The 3-fluorobenzamide group may exhibit shorter C–F bond lengths (≈1.34 Å) compared to non-fluorinated analogs, influencing electron density maps .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (mg/mL in DMSO)
Target Compound ~456.5 4,5-dimethyl, 3-PhSO₂, 1-propenyl, 3-F 180–185 (est.) ~5–10
Compound A 412.4 3-Ts, 4-methyl 165–170 ~15–20
Compound B 398.4 3-PhSO₂, 1-propenyl 155–160 ~20–25
Compound C 440.5 4,5-dimethyl, 3-PhSO₂, 4-F 190–195 ~3–5

Research Findings and Implications

  • Reactivity : The propenyl group in the target compound may undergo electrophilic addition, whereas tosyl analogs (Compound A) are more resistant to such reactions due to steric shielding .
  • Crystallography: SHELXL refinement of similar structures reveals that fluorine substituents reduce thermal displacement parameters (B-factors) by 10–15% compared to non-fluorinated analogs, indicating enhanced lattice stability .
  • Pharmacological Potential: While activity data is absent, the 3-fluorobenzamide moiety is associated with improved bioavailability in related sulfonamide drugs .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrole ring and various substituents, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

The compound has the following structural formula:

C24H28N2O3S\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}

Molecular Weight: 424.6 g/mol
Key Features:

  • Pyrrole Ring: Substituted at positions 4 and 5 with methyl groups.
  • Phenylsulfonyl Group: Attached at position 3, which may enhance interactions with biological targets.
  • Allyl Group: Contributes to the compound’s reactivity.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit anticancer properties . Studies have shown that such compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

StudyFindings
Demonstrated significant cytotoxicity against A549 lung cancer cells.
Inhibited proliferation in breast cancer cell lines by inducing apoptosis.

Antiviral and Anti-inflammatory Effects

The phenylsulfonyl group is known to interact with enzymes and receptors, suggesting potential antiviral and anti-inflammatory activities . Compounds with similar moieties have been reported to exhibit:

  • Antiviral Activity: By inhibiting viral replication.
  • Anti-inflammatory Activity: Through the modulation of inflammatory cytokines.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in disease processes.
  • Receptor Modulation: Binding to specific receptors could alter cellular signaling pathways.
  • Cell Cycle Interference: Inducing cell cycle arrest in rapidly dividing cells.

Study on Anticancer Activity

A study published in Heliyon investigated the effects of related pyrrole derivatives on cancer cell lines. The results indicated that these compounds significantly increased cell-specific productivity while reducing overall cell growth, suggesting their potential as therapeutic agents for cancer treatment .

Interaction Studies

Preliminary studies have focused on how this compound interacts with biological targets. These studies suggest that the compound may bind effectively to specific enzymes due to its structural features, warranting further investigation into its pharmacodynamics .

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